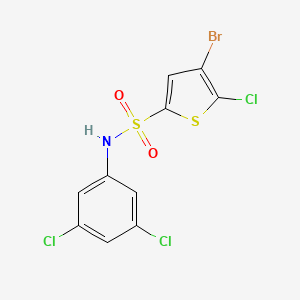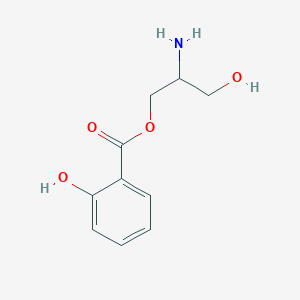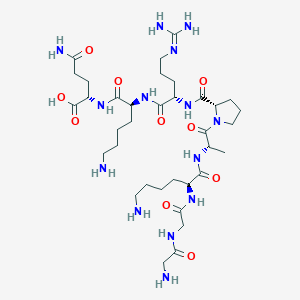![molecular formula C34H44OSn B12590019 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- CAS No. 648424-94-6](/img/structure/B12590019.png)
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a butenone backbone with a tris(2-methyl-2-phenylpropyl)stannyl group attached, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannyl group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 3-methyl-: A simpler analog with a methyl group instead of the stannyl group.
3-Buten-2-one, 4-[tris(2-methyl-2-phenylpropyl)stannyl]-: A positional isomer with the stannyl group at a different position.
Uniqueness
The unique feature of 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- is the presence of the tris(2-methyl-2-phenylpropyl)stannyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
648424-94-6 |
|---|---|
Formule moléculaire |
C34H44OSn |
Poids moléculaire |
587.4 g/mol |
Nom IUPAC |
3-tris(2-methyl-2-phenylpropyl)stannylbut-3-en-2-one |
InChI |
InChI=1S/3C10H13.C4H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4(2)5;/h3*4-8H,1H2,2-3H3;1H2,2H3; |
Clé InChI |
NWRFCSJHTIXNAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)


![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)


![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
